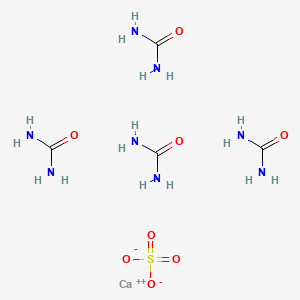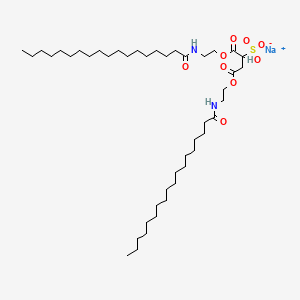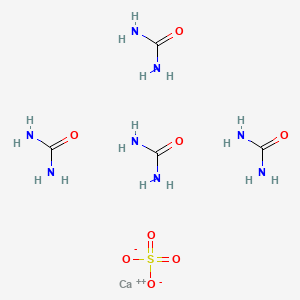
Calcium urea sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium urea sulfate is a chemical compound formed by the combination of calcium sulfate and urea. It is known for its unique properties and applications, particularly in the field of agriculture as a slow-release fertilizer. The compound is characterized by its ability to provide essential nutrients to plants over an extended period, making it highly valuable in various agricultural practices.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium urea sulfate can be synthesized through various methods. One common method involves the reaction between calcium sulfate dihydrate and urea in the presence of water. The reaction can be represented as follows: [ \text{CaSO}_4 \cdot 2\text{H}_2\text{O} + 4\text{CO(NH}_2\text{)}_2 \rightarrow \text{CaSO}_4 \cdot 4\text{CO(NH}_2\text{)}_2 + 2\text{H}_2\text{O} ] This reaction typically occurs at room temperature and requires thorough mixing of the reactants to ensure complete conversion.
Industrial Production Methods
In industrial settings, this compound is produced by mixing calcium sulfate and urea in a controlled environment. The mixture is then subjected to grinding, compacting, and mixing in the presence of water to form the desired adduct. The process ensures high conversion rates and yields a product with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium urea sulfate undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, releasing urea and calcium sulfate.
Decomposition: Upon heating, this compound decomposes to release ammonia, carbon dioxide, and calcium sulfate.
Complex Formation: It can form complexes with other chemical species, enhancing its stability and functionality.
Common Reagents and Conditions
Water: Acts as a medium for hydrolysis and facilitates the formation of the adduct.
Heat: Applied to induce decomposition and release gaseous products.
Major Products Formed
Ammonia: Released during decomposition.
Carbon Dioxide: Another product of decomposition.
Calcium Sulfate: Remains as a solid residue after decomposition.
Scientific Research Applications
Calcium urea sulfate has a wide range of applications in scientific research:
Agriculture: Used as a slow-release fertilizer to provide essential nutrients to plants over an extended period.
Soil Improvement: Enhances soil properties and promotes plant growth by providing a steady supply of nitrogen and calcium.
Environmental Protection: Reduces nitrogen loss and minimizes environmental pollution by controlling the release of urea.
Bioremediation: Utilized in the remediation of contaminated soils by promoting the precipitation of calcium carbonate.
Mechanism of Action
The mechanism of action of calcium urea sulfate involves the gradual hydrolysis of urea, releasing ammonia and carbon dioxide. The released ammonia is then utilized by plants as a nitrogen source, while calcium sulfate provides calcium, which is essential for various physiological processes in plants. The controlled release of nutrients ensures sustained plant growth and minimizes nutrient loss .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar to urea but contains sulfur instead of oxygen.
Calcium Carbonate: Another calcium-containing compound used in agriculture and industry for soil improvement and as a pH regulator.
Uniqueness
Calcium urea sulfate is unique due to its ability to provide both nitrogen and calcium in a controlled manner. Unlike other fertilizers, it offers a slow-release mechanism, reducing the frequency of application and minimizing environmental impact. Its dual nutrient provision makes it highly effective in promoting plant growth and improving soil health .
Properties
CAS No. |
60513-24-8 |
|---|---|
Molecular Formula |
C4H16CaN8O8S |
Molecular Weight |
376.37 g/mol |
IUPAC Name |
calcium;urea;sulfate |
InChI |
InChI=1S/4CH4N2O.Ca.H2O4S/c4*2-1(3)4;;1-5(2,3)4/h4*(H4,2,3,4);;(H2,1,2,3,4)/q;;;;+2;/p-2 |
InChI Key |
XKDHSSVYYAGQDQ-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.C(=O)(N)N.[O-]S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(6-Amino-1,3,5-triazine-2,4-diyl)dinitrilo]tetrakismethanol](/img/structure/B12674519.png)

![1,1'-[m-Phenylenebis(methyleneimino)]bis[3-phenoxypropan-2-ol]](/img/structure/B12674548.png)







